
(4-(Pyridin-4-yl)phenyl)boronic acid
描述
(4-(Pyridin-4-yl)phenyl)boronic acid is an organic compound with the chemical formula C₁₁H₁₀BNO₂. It is a boronic acid derivative that features a pyridine ring attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is known for its stability at room temperature and good solubility in organic solvents such as chloroform, methanol, and acetonitrile . It is widely used as an intermediate in organic synthesis, particularly in coupling reactions.
准备方法
The preparation of (4-(Pyridin-4-yl)phenyl)boronic acid is primarily achieved through the coupling reaction of phenylboronic acid and 4-pyridine. The synthesis involves the use of ligands and catalysts under appropriate solvent conditions. The reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene or ethanol. The mixture is heated under reflux conditions, and the product is isolated through subsequent purification steps .
化学反应分析
(4-(Pyridin-4-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form the corresponding boronic esters or alcohols.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where it reacts with halides to form biaryl compounds.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
科学研究应用
Chemical Properties and Structure
- Molecular Formula : C₁₁H₁₀BNO₂
- Molecular Weight : Approximately 223.1 g/mol
- Structure : The compound consists of a pyridine ring attached to a phenyl group, with a boronic acid functional group that allows for reversible binding to diols.
Organic Synthesis
(4-(Pyridin-4-yl)phenyl)boronic acid is primarily utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction. This reaction is essential for forming carbon-carbon bonds, which are foundational in the synthesis of complex organic molecules.
- Reactions :
- Suzuki-Miyaura Coupling : It reacts with organic halides in the presence of palladium catalysts to form biaryl compounds.
- Oxidation and Reduction : The compound can undergo oxidation to yield phenolic compounds or reduction to form boronic esters.
Reaction Type | Description |
---|---|
Suzuki-Miyaura Coupling | Forms biaryl compounds used in pharmaceuticals |
Oxidation | Converts to phenols or quinones |
Reduction | Produces boronic esters or alcohols |
Medicinal Chemistry
The compound exhibits biological activity, particularly as an inhibitor of serine proteases, making it a candidate for drug development.
- Enzyme Inhibition : It forms covalent bonds with serine residues in enzymes like chymotrypsin and trypsin, inhibiting their activity.
- Drug Development : It serves as a building block for synthesizing biologically active molecules, including potential cancer therapies.
Material Science
This compound is also explored for its applications in developing advanced materials, including:
- Organic Electronics : Its unique structure allows it to participate in hydrogen bonding, influencing material properties.
- Nanomaterials : It is used in creating polymers that have applications in photonics and electronics.
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
- Research indicates that this compound effectively inhibits serine proteases, demonstrating its potential in therapeutic applications against diseases where these enzymes play a role.
- Synthesis of Biologically Active Compounds :
-
Development of Functional Materials :
- Investigations into its use for functionalizing graphene oxide have shown promising results for chemodosimetry applications, particularly in detecting metal ions.
作用机制
The mechanism of action of (4-(Pyridin-4-yl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic acid group, which facilitate the coupling reaction .
相似化合物的比较
(4-(Pyridin-4-yl)phenyl)boronic acid can be compared with other boronic acids, such as:
Phenylboronic acid: Lacks the pyridine ring, making it less versatile in certain coupling reactions.
(4-Methoxyphenyl)boronic acid: Contains a methoxy group instead of a pyridine ring, which affects its reactivity and solubility.
(4-Fluorophenyl)boronic acid: Features a fluorine atom, which influences its electronic properties and reactivity.
The uniqueness of this compound lies in its pyridine ring, which enhances its ability to form stable complexes with transition metals and participate in various catalytic reactions .
生物活性
(4-(Pyridin-4-yl)phenyl)boronic acid, a member of the boronic acid family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a boronic acid functional group attached to a phenyl ring, which is further substituted with a pyridine moiety. Its unique chemical properties facilitate interactions with various biological targets, making it a promising candidate for therapeutic applications.
- Molecular Formula : CHBNO
- Molecular Weight : Approximately 223.1 g/mol
- Structure : The compound features a boronic acid group that allows for reversible binding to diols, enhancing its utility in drug design and biosensor development.
The biological activity of this compound is primarily attributed to its ability to form non-covalent interactions with various biomolecules, including proteins and nucleic acids. As a Lewis acid, it can interact with Lewis bases such as hydroxide anions and amino acid residues in enzymes, potentially modulating their activity.
Anticancer Activity
Numerous studies have reported the anticancer potential of boronic acids, including this compound. These compounds have been shown to inhibit key enzymes involved in cancer progression:
- Inhibition of Proteasomes : Similar to bortezomib, this compound may exhibit proteasome-inhibitory activity, which is crucial for regulating cellular protein levels and apoptosis in cancer cells .
- Kinase Inhibition : Recent research indicates that boronic acids can inhibit various kinases involved in cell growth and migration, such as CLK and ROCK . This inhibition can lead to reduced proliferation of cancer cells.
Antibacterial and Antiviral Activity
Boronic acids have also been explored for their antibacterial and antiviral properties. The ability to form complexes with biological molecules enables these compounds to disrupt essential microbial processes:
- Antibacterial Mechanism : The reversible binding of boronic acids to diols found in bacterial cell walls may impair cell wall synthesis, leading to bacterial cell death .
- Antiviral Applications : Some studies suggest that boronic acids can inhibit viral replication by interfering with viral proteases or polymerases .
Clinical Trials
A number of clinical trials have investigated the efficacy of boronic acids in combination therapies for cancer treatment. Notable trials include:
Study | Purpose | Phase | Status |
---|---|---|---|
Bortezomib in combination with chemotherapy | To evaluate safety and efficacy in multiple myeloma patients | Phase 1/2 | Completed |
Ixazomib for treating advanced sarcoma | To establish safe dosage levels | Phase 1 | Ongoing |
Combination therapy with bortezomib for ovarian cancer | To assess dose-limiting toxicities | Phase 1 | Completed |
These trials highlight the ongoing interest in leveraging the properties of boronic acids for therapeutic benefits.
Structure–Activity Relationship (SAR)
Research into the SAR of boronic acid derivatives has shown that modifications at specific positions on the phenyl ring can significantly enhance biological activity. For instance, substituents that improve solubility or increase binding affinity to target proteins can lead to more potent anticancer agents .
属性
IUPAC Name |
(4-pyridin-4-ylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVTYWFPUODTBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=NC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677297 | |
Record name | [4-(Pyridin-4-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1045332-30-6 | |
Record name | [4-(Pyridin-4-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-(Pyridin-4-yl)phenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。